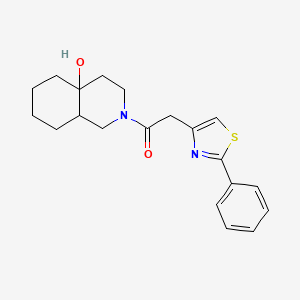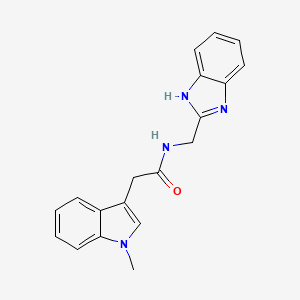![molecular formula C20H18ClN3O B11131692 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B11131692.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with two indole moieties, one of which is substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves the coupling of 6-chloroindole and 1H-indole-3-acetic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like methanesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate acylating agent, which then reacts with the amino group of the indole derivative to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of both a chlorine-substituted indole and an indole-3-acetamide moiety. This structural feature imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClN3O/c21-16-6-5-14-7-9-24(19(14)12-16)10-8-22-20(25)11-15-13-23-18-4-2-1-3-17(15)18/h1-7,9,12-13,23H,8,10-11H2,(H,22,25) |
InChI Key |
XQRODJWIHOBBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]carbamate](/img/structure/B11131614.png)
![2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B11131616.png)
![(4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11131634.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11131638.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11131652.png)
![6-hexyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11131660.png)

![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11131678.png)
![N-(3-methoxyphenyl)-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11131683.png)
![trans-4-{[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11131696.png)
![7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11131699.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11131712.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)alaninamide](/img/structure/B11131719.png)

